molecular formula C20H12 B046583 Perylene CAS No. 198-55-0

Perylene

Cat. No.: B046583
CAS No.: 198-55-0
M. Wt: 252.3 g/mol
InChI Key: CSHWQDPOILHKBI-UHFFFAOYSA-N
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Description

Perylene (C₂₀H₁₂) is a polycyclic aromatic hydrocarbon (PAH) composed of five linearly fused benzene rings. It is renowned for its exceptional photostability, high absorption coefficients, and tunable optoelectronic properties, making it a cornerstone in organic electronics, photovoltaics, and liquid crystal technologies . This compound derivatives, such as this compound diimides (PDIs) and monoimides, are chemically modified to enhance solubility, mesomorphic behavior, and functionality for applications ranging from organic solar cells to antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perylene can be synthesized through several methods. One common laboratory method involves the cyclodehydration of certain precursors. For instance, this compound can be synthesized from 3,4,9,10-tetrabromo-1,6,7,12-tetrachlorothis compound by a facile and efficient one-step reaction . Another method involves the reaction of this compound dianhydride with aliphatic amines at room temperature, using DBU as the base in DMF or DMSO .

Industrial Production Methods: Industrially, this compound is often produced through the carbonization and subsequent treatment of organic materials such as petroleum or coal tar. This method leverages the high aromatic content of these materials to yield this compound .

Chemical Reactions Analysis

Photodegradation

Perylene's photodegradation is significantly affected by its surrounding environment, which influences the nature of the photoproducts formed .

  • Process: Photodegradation of this compound occurs through a mixed Type I and Type II pathway, involving both the radical cation and singlet oxygen .
  • Products: Photodegradation results in the formation of products such as 1,12-perylenedione and 3,10-perylenedione. Additional products characterized include perylenediones and perylenediols .
  • Environmental Factors: The rate of photodegradation is influenced by factors such as surface porosity, loading, and the chemical nature of the surface .
  • Solvent Effects: Solvent polarity affects the photodegradation rates. Faster rates are observed in polar solvents compared to nonpolar solvents, with water having a quenching effect .

Photodegradation Rates of this compound in Different Solvents

Solventk (hrs-1)Correlation Coefficient
Acetonitrile1.350.996-0.999
Methanol0.730.996-0.999
Hexane0.290.996-0.999
Methanol/H2O0.450.996-0.999

Reactions with Amines

This compound dianhydrides react with aliphatic amines to produce this compound diimides (PDIs) .

  • The reaction of this compound dianhydride with amino acids or primary aliphatic amines leads to the formation of this compound bisimides . Reactions with aliphatic and aromatic diamines or aminoalcohols can also be performed using an excess of amine as a solvent .

Other Reactions

  • Bay Region Functionalization: this compound can undergo functionalization at the "bay region" to synthesize 1-acyl-2-alkylbenzo[ghi]perylenes .
  • Cyclodehydrogenation: Anionic cyclodehydrogenation can be used to synthesize 1-substituted this compound derivatives .
  • Hunsdiecker Reaction: The Hunsdiecker reaction can be used to synthesize 3,4,9,10-tetrabromoperylenes .
  • Sulfur Extrusion: Sulfur extrusion can achieve molecular bending of a this compound structure .
  • This compound bisimides synthesis: this compound bisimides can be prepared from the reaction of perylenetetracarboxylic dianhydride with α-amino acids or primary aliphatic amines .

Scientific Research Applications

Organic Electronics

Perylene Diimides (PDIs)

This compound diimides are a class of compounds derived from this compound that have become prominent in organic electronics due to their excellent electronic properties and thermal stability. They are primarily utilized as non-fullerene acceptors in organic solar cells (OSCs). Recent studies have shown that PDIs can achieve power conversion efficiencies (PCE) exceeding 20% when used in bulk-heterojunction solar cells. Their strong electron affinity and good light absorption make them ideal candidates for enhancing solar cell performance .

Property PDI Fullerene
Electron Affinity HighModerate
Thermal Stability ExcellentGood
Power Conversion Efficiency >20%~15%

Bioimaging and Phototherapy

Recent advances have highlighted the utility of this compound derivatives in bioimaging and photothermal therapy. This compound-based dyes exhibit high fluorescence and photostability, making them suitable for cellular imaging applications. For instance, functionalized PDIs have been developed as fluorescent probes for cancer cell imaging, demonstrating low cytotoxicity and high biocompatibility .

Key Applications:

  • Fluorescent Probes: PDI derivatives are used for labeling cells and tracking biological processes.
  • Photothermal Therapy: PDI nanostructures can convert light into heat, effectively targeting cancer cells while minimizing damage to surrounding tissues.

Environmental Monitoring

This compound compounds also play a role in environmental science, particularly in pollutant detection and degradation. Their ability to self-assemble in aqueous environments allows for the development of sensors that can detect hazardous substances in water systems. This compound derivatives have been employed to monitor polycyclic aromatic hydrocarbons (PAHs) in environmental samples, providing critical data for assessing pollution levels .

Application Description
Pollutant Detection Sensors utilizing this compound derivatives for PAH detection
Degradation Studies Investigating the breakdown of organic pollutants using PDI compounds

Case Study 1: Organic Solar Cells

A study detailed the synthesis of novel PDI derivatives that enhanced the efficiency of OSCs through optimized molecular design. The incorporation of specific functional groups allowed for better energy level alignment with donor materials, resulting in improved charge transport properties.

Case Study 2: Bioimaging Applications

Research demonstrated the successful use of a PDI-PEG conjugate as a fluorescent probe in live-cell imaging. The study highlighted the probe's ability to target specific cellular organelles while maintaining low toxicity levels.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Perylene vs. Perinones

Perinones, another class of carbonyl-based pigments, share structural similarities with this compound but differ in their fused aromatic core and substitution patterns. While this compound derivatives are synthesized from this compound tetracarboxylic dianhydride, perinones feature a diketopyrrolopyrrole backbone, offering superior thermal stability and red-shifted absorption spectra. Both classes excel as high-performance pigments, but perinones exhibit broader application in coatings due to their deeper colorfastness .

This compound Diimides (PDIs) vs. Naphthalene Diimides (NDIs)

PDIs and NDIs are structurally related but differ in conjugation length. PDIs, with extended π-systems, exhibit stronger absorption in the visible range (λₐᵦₛ ~500–600 nm) compared to NDIs (λₐᵦₛ ~350–450 nm). PDIs also demonstrate higher electron mobility (>0.1 cm² V⁻¹ s⁻¹), making them superior for n-type semiconductors in organic photovoltaics .

Substituent Effects on Physicochemical Properties

Positional Influence (Bay vs. Imide Substitution)

  • Bay-Substituted Derivatives : Bulky groups (e.g., cholesterol) at the bay position induce steric hindrance, reducing π-π stacking and lowering mesomorphic transition temperatures. For example, compounds 9a and 9b (bay-substituted) exhibit mesophase transitions at ~60°C, comparable to imide-substituted analogs like 12 .
  • Imide-Substituted Derivatives : Alkyl or aryl groups at imide positions enhance solubility without disrupting the planar π-system. Compound 11 (imide-substituted) shows higher fluorescence quantum yields (ΦFl = 0.58) than unmodified this compound due to restricted intramolecular rotation .

Chain Length and Flexibility

Longer spacers (e.g., chlorobutyric acid vs. chloroacetic acid) between the this compound core and substituents lower mesophase temperatures and widen mesophase scopes. Compound 10b (four cholesterol units) achieves a mesomorphic temperature of 32°C and a mesophase scope of 202°C, outperforming shorter-chain analogs .

Optical and Electronic Properties

Absorption and Fluorescence

  • Substituent-Induced Shifts: Phenolic groups at the bay position (e.g., 9a–10b) cause red shifts (~10 nm) in absorption due to extended conjugation, while bulky cholesterol units induce blue shifts (~5 nm) via steric effects .
  • Fluorescence Enhancement : Cholesterol substitution boosts fluorescence quantum yields from ΦFl = 0.37–0.58 (compounds 11 , 12 ) to ΦFl = 0.93–0.96 (compounds 9a–10b ) by suppressing aggregation-caused quenching .

Triplet-State Energetics

TD-DFT studies reveal that phenyl-substituted this compound analogs (1 , 2 , 3 ) share similar T1 energies (~1.45–1.49 eV), but T2 energies vary significantly. Compound 1 (T2 = 2.8 eV) is unsuitable for triplet-triplet annihilation (TTA), while 2 and 3 (T2 > 3.0 eV) satisfy TTA requirements, highlighting the role of substitution in modulating excited-state dynamics .

Mesomorphic Behavior in Liquid Crystalline Phases

Compound Substituent Position Mesophase Temp (°C) Mesophase Scope (°C)
9a Bay (Cholesterol) 60 162–215
11 Imide (Alkyl) 65 170–220
10b Bay/Imide (Cholesterol) 32 32–234

Compounds with multiple cholesterol units (10a , 10b ) exhibit the lowest mesomorphic temperatures and broadest mesophase ranges due to disrupted molecular packing .

Organic Photovoltaics (OPVs)

Phenylene-bridged this compound monoimides (7e–g) achieve power conversion efficiencies (PCEs) >8% in OPVs, outperforming non-bridged analogs due to enhanced charge transport and reduced recombination .

Antiviral Agents

Perylenylethynyl derivatives (e.g., 6 , 13 ) inhibit SARS-CoV-2 replication (EC₅₀ = 0.5–0.8 µM) by disrupting viral membrane fusion, demonstrating structure-dependent potency .

Singlet Fission (SF)

α-Perylene crystals exhibit ultrafast SF (τ < 100 ps) with near-unity quantum yields, enabling next-generation photovoltaics. H-aggregates in films further enhance SF efficiency compared to solution-phase this compound .

Biological Activity

Perylene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their antifungal properties, potential therapeutic applications in cancer treatment, and their role in oxidative stress modulation.

Overview of this compound

This compound is a planar, aromatic compound with a chemical formula of C18H12C_{18}H_{12}. Its unique structure lends itself to various interactions with biological systems, making it a subject of interest in pharmacology and toxicology.

Antifungal Activity

Recent studies have highlighted the broad-spectrum antifungal properties of this compound-derived compounds. Notably, amphiphilic this compound bisimides have shown significant antifungal activity against various fungal strains:

  • Compounds Studied : Two lead compounds, synthesized from this compound-3,4,9,10-tetracarboxylic dianhydride.
  • Activity Profile :
    • Minimum Inhibitory Concentration (MIC) values ranged from 2 to 25 μM .
    • The ammonium trifluoroacetate salt exhibited the highest activity with an MIC of 2.1 μM against several Candida spp., Cryptococcus spp., Fusarium spp., and Neoscytalidium spp. strains.
CompoundMIC (μM)Target Fungi
42-25Various
52.1Candida, Cryptococcus, Fusarium, Neoscytalidium

These findings suggest that this compound bisimides could serve as novel antifungal agents due to their structural features that enhance interaction with fungal cell membranes .

Cancer Therapeutics

This compound derivatives are also being explored for their potential as therapeutic agents in cancer treatment . Research indicates that these compounds can act as chemosensitizers, helping to overcome drug resistance in chemotherapy:

  • Mechanism of Action : this compound derivatives may inhibit key enzymes involved in cancer progression, such as glutathione transferase and Src tyrosine kinase.
  • Key Findings :
    • Certain derivatives demonstrated strong inhibition of glutathione transferase.
    • Dual activity was observed in some compounds against both glutathione transferase and c-Src kinases.
Compound TypeActivityTarget Enzyme
N,N'-disubstituted perylenediimidesStrong InhibitionGlutathione Transferase
Dibromo DerivativesDual ActivityGlutathione Transferase & c-Src

These results indicate that this compound derivatives hold promise as anticancer agents by modulating enzyme functions critical for tumor growth and survival .

Modulation of Oxidative Stress

The KEAP1-Nrf2/ARE pathway , a crucial regulatory pathway against oxidative stress, has been targeted by certain perylenequinones. These compounds have been shown to activate Nrf2, leading to the upregulation of protective proteins that combat oxidative damage:

  • Research Highlights :
    • Perylenequinones significantly increased heme oxygenase-1 expression in cell models.
    • They reduced oxidative stress markers in treated cells.

This mechanism suggests that this compound derivatives may provide therapeutic benefits in conditions characterized by oxidative stress and inflammation .

Case Studies

  • Antifungal Efficacy : A clinical study evaluated the antifungal activity of the synthesized amphiphilic this compound bisimides against clinical isolates from patients with onychomycosis. The results demonstrated comparable efficacy to existing antifungal treatments, indicating a potential new avenue for drug development.
  • Cancer Treatment : Another study focused on the use of this compound derivatives as chemosensitizers in resistant cancer cell lines. The findings revealed that these compounds could enhance the effectiveness of conventional chemotherapy by inhibiting drug resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling perylene in laboratory settings?

While this compound is not classified as acutely hazardous, researchers must use ventilation systems, wear protective gloves/eyewear, and avoid prolonged skin contact to minimize irritation risks. Storage should prioritize stability by isolating it from strong oxidizers .

Q. How can computational methods predict this compound’s structural and electronic properties?

Density functional theory (DFT) with van der Waals corrections accurately calculates lattice parameters, cohesive energy, and dimer interactions. These models align with experimental data, enabling predictions of electronic transitions and intermolecular forces in crystalline phases .

Q. What synthetic strategies are used to prepare this compound derivatives for basic photophysical studies?

Standard approaches include bay-position functionalization (e.g., alkylation, halogenation) and imide substitution. Convergent synthesis routes allow modular assembly of donor-bridge-acceptor (DBA) dyads, with purification via column chromatography and characterization via NMR/UV-Vis .

Advanced Research Questions

Q. How do substitution patterns in this compound positional isomers influence energy transfer efficiency?

Isomeric DBA systems with varying bridge geometries (ortho, meta, para) exhibit distinct Förster resonance energy transfer (FRET) rates. Transient absorption spectroscopy quantifies excited-state lifetimes, while molecular modeling correlates steric effects with electronic coupling .

Q. What methods distinguish biogenic this compound from petrogenic PAHs in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) paired with diagnostic ratios (e.g., this compound/(this compound + benzo[ghi]this compound)) identifies biogenic origins. Coal-rich sediments often show elevated this compound levels, necessitating exclusion from total PAH summations in petrogenic assessments .

Q. How can conflicting toxicological data on this compound’s mutagenicity be resolved?

Discrepancies arise from metabolic activation requirements: Salmonella assays with S9 mix show mutagenicity, whereas human lymphoblastoid tests do not. Researchers should validate assays using standardized OECD protocols and cross-reference with in vivo carcinogenicity models (e.g., mouse skin initiation-promotion) .

Q. What techniques control molecular orientation in this compound thin films for organic electronics?

Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy reveals that substrate temperature and deposition rate dictate molecular alignment (flat-lying vs. upright). Optimized growth parameters on Al₂O₃/Ni₃Al(111) templates enhance charge transport in field-effect transistors .

Q. How are this compound diimides (PDIs) engineered for high-voltage cathodes in sodium-ion batteries?

Electron-withdrawing substituents (e.g., tetrabromo groups) lower LUMO levels, improving redox activity. Cyclic voltammetry and galvanostatic cycling in half-cells assess capacity retention, while DFT models predict substituent effects on charge/discharge profiles .

Q. What spectroscopic methods evaluate this compound derivatives as potential laser dyes?

Singlet-triplet absorption spectra and oxygen quenching constants are measured via nanosecond transient absorption. Semiempirical calculations (e.g., AM1) correlate substituent electronegativity with lasing thresholds and photostability .

Q. How do J-aggregation phenomena impact the photophysics of extended this compound scaffolds?

Soluble quaterrylene derivatives form J-aggregates in polar solvents, characterized by red-shifted absorption and excimer-like emission. Time-resolved fluorescence and atomic force microscopy (AFM) probe aggregation kinetics and morphology .

Q. What strategies optimize this compound-based photosensitizers for broadband light harvesting?

Covalent linkage to BODIPY units creates dyads/triads with panchromatic absorption. Femtosecond pump-probe spectroscopy tracks energy transfer pathways, while photooxidation assays (e.g., singlet oxygen detection) validate catalytic efficiency under visible light .

Methodological Guidance

  • Conflicting Data : Always replicate experiments under controlled metabolic conditions (e.g., ±S9 mix) and cross-validate with orthogonal techniques (e.g., in vitro vs. in vivo models) .
  • Computational Modeling : Use hybrid functionals (e.g., B3LYP-D3) for van der Waals interactions in crystalline systems .
  • Environmental Analysis : Apply principal component analysis (PCA) to GC-MS datasets to differentiate biogenic and anthropogenic PAH sources .

Properties

IUPAC Name

perylene
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InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H
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InChI Key

CSHWQDPOILHKBI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
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Molecular Formula

C20H12
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Related CAS

69736-15-8
Record name Perylene, homopolymer
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DSSTOX Substance ID

DTXSID4047753
Record name Perylene
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Molecular Weight

252.3 g/mol
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Physical Description

Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline]
Record name Perylene
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Boiling Point

350-400 (sublimes)
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Solubility

In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform
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Density

1.35
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Vapor Pressure

0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures)
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Color/Form

Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid

CAS No.

198-55-0
Record name Perylene
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Melting Point

273-274 °C
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Synthesis routes and methods I

Procedure details

In an autoclave of capacity 100 ml, a mixture of 3.66 g (9.34 mmol) of perylene-3,4,9,10-tetracarboxylic dianhydride, 18.7 g of imidazole, 1.32 g of zinc acetate dihydrate, 8.0 ml (450 mmol) of water and 1.05 g (5.12 mmol) of 2,5-di-tert-butylaniline (prepared according to Rec. Trav. Chim. Pays-Bas, 1958, 77, 491) is heated at 210° C. for 23 h. After the end of the reaction, the mixture is removed from the autoclave by rinsing with ethanol, treated with water and concentrated hydrochloric acid and boiled until all the ethanol has evaporated. The brown-red residue is filtered off with suction and boiled in 10 per cent potassium carbonate solution for 1 h. The residue is filtered off with suction, dried at 120° C. in a drying cabinet and chromatographed on silica gel using chloroform. This gives a forerun (yellow, blue fluorescence) of perylene, followed by N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide (2b) and then by N,N'-bis(2,5-di-tert-butylphenyl)perylene-3,4,9,10-tetracarboximide (1b). Yield 2.40 g (50.5%), m.p. >300° C. Rf (CHCl3 /silica gel)=0.85. UV (CHCl3): λmax (ε)=489 nm (35300), 512 (33590). Fluorescence (CHCl3,exc. 489 nm) λmax (Irel)=535 nm (1), 576 nm (0.36).
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
zinc acetate dihydrate
Quantity
1.32 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Instead of ball milling method as illustrated herein, the particle size reduction of benzimidazole perylene (BZP) photogenerating pigment in cyclohexane was accomplished in an attritor. Five (5) grams of sublimed benzimidazole perylene, obtained by the process as described in U.S. Pat. No. 5,225,307, was placed in an Union Process Model O1 attritor, which contained 180 milliliters of cyclohexane and 1.8 killigrams of 1/8 inch stainless steel balls. The attrition was accomplished at 300 rpm at a temperature of 15° C. A 10 milliliter aliquot of the BZP dispersion sample was withdrawn at 5, 11, 24, 48 and 72 hours for examination under transmission electron microscope and for the preparation of photoconductive members as described in Examples I and II. TEM measurements confirmed that fine particles of 0.05 to 0.1 micron in length were obtained. The BZP dispersion with a shorter attrition time contained large particles, 0.5 micron in length. The xerographic results obtained are shown in the following Table 2. The optimum attrition time for generating high photosensitivity BZP with fine particles was from about 48 to 72 hours.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Toluene sulfonic acid (TSA, monohydrate, 250 g) was heated in a kettle to 115 to 120° C. until melted and perylene red 179 (83.3 g) was charged to the kettle at a rate of 10 g per 2 minutes. Upon completion of the charge, the mixture was stirred for 20 minutes and held at 115-120° C. for 2 hours. The reaction medium was allowed to solidify on cooling and reheated to 115 to 120° C. for another 6 hours to yield a conditioned pigment. Ice (500 g) and water (1L) were then added to the hot mixture with vigorous stirring. The resulting slurry was filtered and washed until it became a neutral presscake. The presscake was reslurried into three times its weight of water and placed in a pressure reactor. The slurry was heated to 140° C. under increased pressure for 4 hours cooled then treated with mineral spirits (80 g). The mixture was filtered, washed and dried to give a further conditioned perylene pigment product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

DE 340091 describes the preparation of 3,4,9,10-tetracyanoperylene from 3,4,9-tricyano-10-bromoperylene. 3,4,9-tricyano-10-bromoperylene was prepared from 3,4,9,10-tetrabromo-perylene, which was obtained by bromination of perylene in nitrobenzene.
Name
3,4,9,10-tetrabromo-perylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
3,4,9,10-tetracyanoperylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3,4,9-tricyano-10-bromoperylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Example 12 describes the conditioning of crude perylenediimide presscake (Pigment Violet 29) according to the invention. Comparison Example 13 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt. Comparison Example 14 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt and the mixture of sodium dioctyl sulfosuccinate and aliphatic naphtha during conditioning.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aliphatic naphtha
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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